N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide
Brand Name: Vulcanchem
CAS No.: 896362-90-6
VCID: VC4646144
InChI: InChI=1S/C17H13FN2O3S2/c1-25(22,23)15-5-3-2-4-13(15)16(21)20-17-19-14(10-24-17)11-6-8-12(18)9-7-11/h2-10H,1H3,(H,19,20,21)
SMILES: CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Molecular Formula: C17H13FN2O3S2
Molecular Weight: 376.42

N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide

CAS No.: 896362-90-6

VCID: VC4646144

Molecular Formula: C17H13FN2O3S2

Molecular Weight: 376.42

* For research use only. Not for human or veterinary use.

N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide - 896362-90-6

Description

N-(4-(4-Fluorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is a synthetic organic compound belonging to the class of thiazole derivatives. These compounds are widely studied for their structural versatility and potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The compound features a thiazole ring substituted with a 4-fluorophenyl group and a benzamide moiety bearing a methylsulfonyl substituent.

Structural Characteristics

The molecular structure of N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is defined by the following features:

  • Thiazole Ring: A five-membered aromatic ring containing sulfur and nitrogen atoms.

  • Fluorophenyl Substitution: A para-fluorophenyl group attached to the thiazole ring.

  • Benzamide Core: A benzene ring linked to an amide group, further substituted with a methylsulfonyl group.

Table 1: Molecular Data

PropertyValue
Molecular FormulaC15H11FN2O3S2
Molecular Weight350.38 g/mol
Functional GroupsThiazole, Fluorophenyl, Benzamide, Methylsulfonyl
Key InteractionsHydrogen bonding, π-π stacking

Synthesis

The synthesis of N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide typically involves:

  • Formation of Thiazole Core: Using reagents like 4-fluorophenacyl bromide and thiourea under Hantzsch thiazole synthesis conditions.

  • Coupling with Benzamide Derivative: Reacting the thiazole intermediate with a methylsulfonyl-substituted benzoyl chloride in the presence of a base.

This multi-step process ensures high purity and yield while maintaining the integrity of functional groups.

Biological Significance

Thiazole derivatives like N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide have shown promise in various pharmacological applications:

  • Antimicrobial Activity:

    • Thiazoles are known to inhibit bacterial and fungal growth by targeting enzymes essential for cell wall synthesis or DNA replication .

    • Related compounds exhibit activity against Gram-positive and Gram-negative bacteria.

  • Anticancer Potential:

    • Compounds with similar structures have been evaluated for cytotoxic effects on cancer cell lines, such as breast adenocarcinoma (MCF7) .

    • Mechanisms may involve inhibition of cell proliferation or induction of apoptosis.

  • Enzyme Inhibition:

    • Thiazole-based molecules are studied as inhibitors of kinases and proteases, which are critical in disease pathways like cancer or viral infections .

Applications in Drug Design

The structural framework of N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide makes it an excellent candidate for:

  • Lead Optimization:

    • Modifications at the fluorophenyl or methylsulfonyl groups can enhance potency or selectivity.

  • Molecular Docking Studies:

    • Computational studies suggest strong binding affinities to enzymes like SARS-CoV-2 protease and other targets .

  • Pharmacokinetics:

    • ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling shows favorable drug-like properties.

CAS No. 896362-90-6
Product Name N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide
Molecular Formula C17H13FN2O3S2
Molecular Weight 376.42
IUPAC Name N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide
Standard InChI InChI=1S/C17H13FN2O3S2/c1-25(22,23)15-5-3-2-4-13(15)16(21)20-17-19-14(10-24-17)11-6-8-12(18)9-7-11/h2-10H,1H3,(H,19,20,21)
Standard InChIKey CHMIGFIXCOWJHG-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Solubility not available
PubChem Compound 7565491
Last Modified Aug 17 2023

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